Vinyl acetate is an organic compound with the chemical formula . It is a colorless liquid that possesses a sweet, fruity odor, characteristic of many esters. As an acetate ester of vinyl alcohol, it is primarily used as a monomer in the production of polymers and copolymers. Vinyl acetate is flammable and volatile, making it necessary to handle it with care in industrial settings .
The main industrial synthesis of vinyl acetate involves the reaction of ethylene, acetic acid, and oxygen in the presence of a palladium catalyst:
This reaction typically occurs at temperatures between 175–200 °C and pressures of 5–9 bar .
Vinyl acetate can be synthesized through several methods:
Vinyl acetate stands out due to its dual functionality as both an alkene and an ester. Its ability to undergo various reactions makes it versatile for synthesizing numerous polymers with distinct properties. Unlike simple esters or alkenes, vinyl acetate's reactivity facilitates the production of complex materials essential for modern manufacturing processes .
Research on vinyl acetate has highlighted risks associated with its polymerization process. Uncontrolled polymerization can lead to hazardous situations, including explosions due to pressure surges in reactors. Studies have focused on understanding these incidents through radical chain polymerization kinetics, emphasizing the importance of maintaining controlled conditions during processing .
Furthermore, vinyl acetate's interactions with various initiators during polymerization have been studied extensively to optimize production processes while minimizing risks.
Several compounds share structural similarities with vinyl acetate, including:
Compound | Structure | Key Properties |
Physical Description Vinyl acetate appears as a clear colorless liquid. Flash point 18°F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics.
DryPowder, Liquid; Liquid Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a pleasant, fruity odor. Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] Color/Form COLORLESS, MOBILE LIQUID
Clear, colorless liquid XLogP3 -3.8
Boiling Point 162 to 163 °F at 760 mm Hg (EPA, 1998)
72.5 °C 72.8 °C 72.7 °C 162°F Flash Point 18 °F (EPA, 1998)
-8 °C, 18 °F (CLOSED CUP) 0.5-0.9 °C (open cup) -8 °C c.c. 18°F Vapor Density 3 (EPA, 1998) (Relative to Air)
3.0 (Air = 1) Relative vapor density (air = 1): 3.0 3 Density 0.932 at 68 °F (EPA, 1998)
0.932 at 20 °C/4 °C Relative density (water = 1): 0.93 0.93 LogP 0.73 (LogP)
log Kow = 0.73 0.73 Odor An initially pleasant odor which quickly becomes sharp and irritating ... Not unpleasant , sweetish smell in small quantities
Melting Point
-136 °F (EPA, 1998)
-93.2 °C -100°C -136°F UNII
L9MK238N77
GHS Hazard Statements
H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]; H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H351: Suspected of causing cancer [Warning Carcinogenicity] NCI Cancer Drugs
Drug: Vac
Drugs in the VAC combination: V = Vincristine Sulfate ; A = Dactinomycin (Actinomycin-D) ; C = Cyclophosphamide VAC is used to treat: Ovarian germ cell tumors (certain types). Rhabdomyosarcoma in children. This combination may also be used with other drugs or treatments or to treat other types of cancer. Mechanism of Action
/It has been suggested that/ vinyl acetate disturbs glutathione metabolism, ... by acting as a substrate for glutathione transferase.
Acetaldehyde is a metabolite of vinyl acetate through esterase-mediated metabolism. It is discussed that vinyl acetate exhibits its genotoxicity via acetaldehyde. For example /researchers/ demonstrated that vinyl acetate induces /DNA protein crosslinking/ via acetaldehyde, and ... chromosomal damage induced by vinyl acetate in mammalian cell cultures is through formation of acetaldehyde ... Acetaldehyde is a naturally occurring substance in the metabolic pathways of animals and humans (metabolism of ethanol and sugars). It occurs in small quantities in human blood. Therefore, it may well be that acetaldehyde expresses its genotoxic potential in case of metabolic overload. Vapor Pressure
83 to 140 mm Hg at 68 to 86 °F (EPA, 1998)
90.16 mmHg 90.2 mm Hg at 20 °C /extrapolated/ Vapor pressure, kPa at 20 °C: 11.7 83 mmHg PictogramsFlammable;Irritant;Health Hazard Impurities
Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ...
In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm). Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... Other CAS
108-05-4
85306-26-9 Wikipedia
Methyl 4-O-(4-thio-beta-D-glucopyranosyl)-beta-D-glucopyranoside
Biological Half Life
... The half-life of /200 uM/ vinyl acetate elimination in human whole blood was 4.1 minutes as compared to /less than/ 1 minute in rat whole blood.
Use Classification
Chemical Classes -> Nitrosamines/ethers/alcohols
Hazardous Air Pollutants (HAPs) Fire Hazards -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming Methods of Manufacturing
Addition of acetic acid to acetylene ... in the gas phase in the presence of heterogeneous catalysts containing zinc salts.
Reaction of ethylene with acetic acid and oxygen ... in the gas phase on heterogeneous catalysts containing palladium. REACTION OF ETHYLENE WITH SODIUM ACETATE VINYL ACETATE CAN BE MADE BY REACTION OF GLACIAL ACETIC ACID & ACETYLENE IN PRESENCE OF MERCURY SALTS. For more Methods of Manufacturing (Complete) data for VINYL ACETATE (9 total), please visit the HSDB record page. General Manufacturing Information
Adhesive manufacturing
All other basic organic chemical manufacturing All other chemical product and preparation manufacturing Paint and coating manufacturing Plastic material and resin manufacturing Printing ink manufacturing Rubber product manufacturing Wholesale and retail trade Acetic acid ethenyl ester: ACTIVE Acetic acid ethenyl ester, homopolymer: ACTIVE XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711). Vinyl acetate is polymerized either alone or mixed with vinyl chloride ..., acrylic esters, maleic acid and vinyl benzoate. ... stabilized with either hydroquinone or diphenylamine inhibitors. The hydroquinone-stabilized material can be polymerized without redistillation. The diphenylamine-stabilized material must be distilled prior to polymerization. Saponified copolymers of vinyl acetate are used as emulsifying agents for oil/water type cosmetics, agrochemical formulations, paints, and pharmaceuticals. Polymerization is inhibited or strongly retarded by aromatic hydroxyl, nitro, or amine compounds and by oxygen, quinone, crotonaldehyde, copper salts, sulfur, conjugated polyolefins. ... Vinyl acetate has been polymerized in bulk, suspension, solution, and emulsion. It copolymerizes readily with some monomers but not with others. For more General Manufacturing Information (Complete) data for VINYL ACETATE (12 total), please visit the HSDB record page. Analytic Laboratory Methods
NIOSH Method 278. Analyte: Vinyl acetate. Matrix: Air. Procedure: Gas chromatography-flame ionization detector. Method Evaluation: Method was validated over the range of 8.2 to 206 mg/cu m using a 1.5 liter sample. Method detection limit: 0.5 ug. Precision (CVT): 8%. Applicability: Under the conditions of sample size (300 mg) the useful range is 0.5 ug. Interferences: None identified.
Air samples of vinyl acetate were collected & desorbed with carbon disulfide with a mean efficiency of 83.0%. The analytical column was packed with 10% free fatty acid phase on acid-washed Chromosorb-P. Gas chromatography identification was also conducted on another column packed with 0.4% Carbowax-1500 on Carbopack A. Analysis was performed on a chromatograph equipped with a flame ionization detector. The precision was 4.0%. Based on a 10 liter air sample, the limit of detection was 0.1 ppm. Determination of vinyl acetate in the air using calorimetric method. Absorption is measured at 510 nm wavelength. Air samples containing vinyl acetate were adsorbed on charcoal & desorbed by solvent extraction (carbon disulfide with 2% acetone). Analysis was by gas chromatography/flame ionization. Limit of detection was 1.3 mg/cu m. /From table/ For more Analytic Laboratory Methods (Complete) data for VINYL ACETATE (15 total), please visit the HSDB record page. Storage Conditions
It can be stored in steel, aluminum, or stainless steel containers under nitrogen. It is not necessary to add stabilizers at lower temperatures. If the vinyl acetate is to be warmed, stabilizers, such as hydroquinone, hydroquinone monomethyl ether, or diphenylamine are added. The quantity of stabilizer used is small, e.g., 3 -20 ppm hydroquinone, so that it does not generally need to be removed during the later polymerization.
Storage Temperature: Ambient. Inert Atmosphere: No requirement. Take precautionary measures against static discharges. Vinyl acetate shall be stored at temperatures less than 37.8 °C (100 °F) in well-ventilated areas and kept away from ignition sources such as heat and direct sunlight. No heating apparatus capable of exceeding 80% of the autoignition temperature of vinyl acetate (427 °C) shall be used in vinyl acetate storage areas. The storage of vinyl acetate in glass containers should not be in the same areas as oxidizing agents or other incompatible chemicals. Containers of vinyl acetate shall be kept tightly closed when not in use and shall be stored so as to minimize accidental ruptures and spills. For more Storage Conditions (Complete) data for VINYL ACETATE (8 total), please visit the HSDB record page. Interactions
... Previous studies from our laboratory suggest that rat liver microsome-activated vinyl acetate induces plasmid DNA-histone crosslinks, in vitro, through esterase-mediated metabolism. Since nasal tissues contain high levels of carboxylesterase, tumorigenesis may be related to in situ production of the hydrolysis products acetaldehyde and acetic acid. Vinyl acetate was cytotoxic to both respiratory and olfactory tissues in vitro at 50-200 mM, but not 25 mM, after 2 hr exposure. Pretreatment of rats with the carboxylesterase inhibitor, bis-(p-nitrophenyl) phosphate (BNPP), attenuated the cytotoxic effects and metabolism of vinyl acetate in both tissue types. Semicarbazide, an aldehyde scavenger, was unable to protect the tissues from vinyl acetate-induced cytotoxicity. When the metabolites were tested, acetic acid, but not acetaldehyde, was cytotoxic to both tissues.
Stability Shelf Life
... Polymerizes in light ...
Dates
Modify: 2023-11-23
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
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